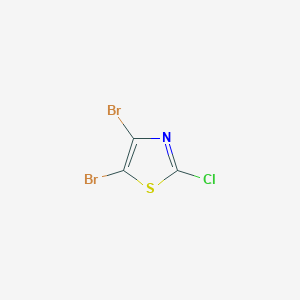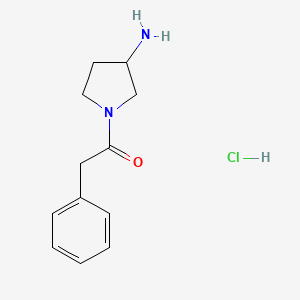
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the use of nucleophiles, such as alkyl halides or amines, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be compared with other similar compounds, such as 1-(3-aminopyrrolidin-1-yl)ethan-1-one and 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride lies in its phenyl group, which imparts distinct chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(3-aminopyrrolidin-1-yl)ethan-1-one
1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride
1-(3-aminopyrrolidin-1-yl)propan-1-one
Eigenschaften
Molekularformel |
C12H17ClN2O |
|---|---|
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |
InChI-Schlüssel |
NDCYHMYPSNXNRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



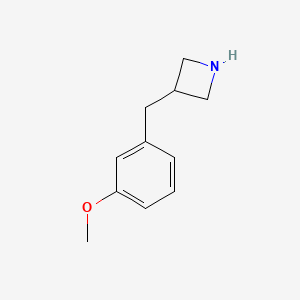
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
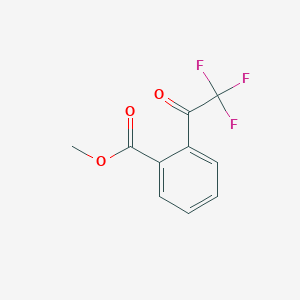

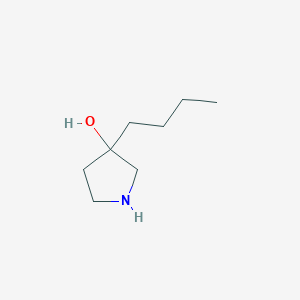
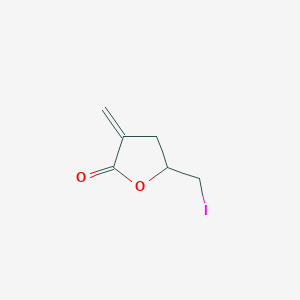

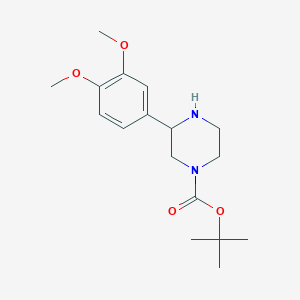
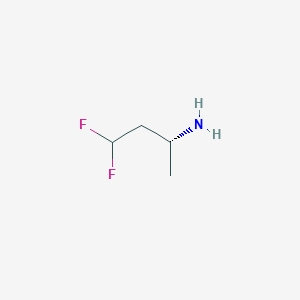
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
